5-Aminooxypentan-2-ol;hydrochloride
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Overview
Description
5-Aminooxypentan-2-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO2Cl. It is known for its potential therapeutic and industrial applications. This compound is often used in scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminooxypentan-2-ol;hydrochloride typically involves the reaction of 5-hydroxypentanal with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminooxypentan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5-Aminooxypentan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Aminooxypentan-2-ol;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by forming stable complexes with the active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminopentan-2-ol
- 5-Hydroxyoxypentan-2-ol
- 5-Methoxyoxypentan-2-ol
Uniqueness
5-Aminooxypentan-2-ol;hydrochloride is unique due to its specific aminooxy functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and specific chemical transformations .
Properties
IUPAC Name |
5-aminooxypentan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(7)3-2-4-8-6;/h5,7H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIXKDRUPBXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCON)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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